molecular formula C11H14O2 B14851048 2-(Cyclopropylmethyl)-3-methoxyphenol

2-(Cyclopropylmethyl)-3-methoxyphenol

Cat. No.: B14851048
M. Wt: 178.23 g/mol
InChI Key: OKRYGEHNLLQNOI-UHFFFAOYSA-N
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Description

2-(Cyclopropylmethyl)-3-methoxyphenol is an organic compound characterized by a cyclopropylmethyl group attached to a phenol ring with a methoxy substituent at the third position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Cyclopropylmethyl)-3-methoxyphenol typically involves the introduction of the cyclopropylmethyl group to a phenol derivative. One common method is the cyclopropanation of an appropriate phenol precursor using cyclopropylmethyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane under reflux conditions to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(Cyclopropylmethyl)-3-methoxyphenol undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced to form cyclopropylmethyl-3-methoxycyclohexanol using reducing agents such as lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Quinones.

    Reduction: Cyclopropylmethyl-3-methoxycyclohexanol.

    Substitution: Various substituted phenols depending on the nucleophile used.

Scientific Research Applications

2-(Cyclopropylmethyl)-3-methoxyphenol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of 2-(Cyclopropylmethyl)-3-methoxyphenol involves its interaction with specific molecular targets and pathways. The phenol group can participate in hydrogen bonding and electron transfer processes, while the cyclopropylmethyl group may influence the compound’s lipophilicity and membrane permeability. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(Cyclopropylmethyl)-4-methoxyphenol: Similar structure with the methoxy group at the fourth position.

    2-(Cyclopropylmethyl)-3-ethoxyphenol: Similar structure with an ethoxy group instead of a methoxy group.

    2-(Cyclopropylmethyl)-3-hydroxyphenol: Similar structure with a hydroxy group instead of a methoxy group.

Uniqueness

2-(Cyclopropylmethyl)-3-methoxyphenol is unique due to the specific positioning of the methoxy group, which can influence its reactivity and interactions with biological targets. The presence of the cyclopropylmethyl group also adds to its distinct chemical and physical properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C11H14O2

Molecular Weight

178.23 g/mol

IUPAC Name

2-(cyclopropylmethyl)-3-methoxyphenol

InChI

InChI=1S/C11H14O2/c1-13-11-4-2-3-10(12)9(11)7-8-5-6-8/h2-4,8,12H,5-7H2,1H3

InChI Key

OKRYGEHNLLQNOI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1CC2CC2)O

Origin of Product

United States

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